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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645 Get Quote

A comprehensive guide for researchers and drug development professionals on the distinct

spectroscopic signatures of ethynylphenol isomers, crucial for their accurate identification and

characterization in complex chemical environments.

This guide provides a detailed comparison of the spectroscopic properties of the three

positional isomers of ethynylphenol: 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol.

Understanding the unique spectral fingerprints of these isomers is paramount for their

unambiguous identification in synthetic chemistry, drug discovery, and materials science, where

precise structural confirmation is essential. This document summarizes key quantitative data

from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

alongside detailed experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three

ethynylphenol isomers. These values are critical for distinguishing between the isomers in a

laboratory setting.

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1266645?utm_src=pdf-interest
https://www.benchchem.com/product/b1266645?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

2-Ethynylphenol 7.45 dd 7.7, 1.6 Ar-H

7.25 td 7.8, 1.6 Ar-H

6.98 dd 8.3, 1.1 Ar-H

6.89 td 7.5, 1.1 Ar-H

5.60 s (br) - -OH

3.45 s - -C≡CH

3-Ethynylphenol 7.20-7.10 m - Ar-H

7.05 m - Ar-H

6.85 m - Ar-H

5.30 s (br) - -OH

3.05 s - -C≡CH

4-Ethynylphenol 7.40 d 8.7 Ar-H

6.75 d 8.7 Ar-H

5.10 s (br) - -OH

3.00 s - -C≡CH

¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

2-Ethynylphenol[1]
156.6, 131.8, 130.6, 122.5,

120.6, 114.9, 109.7, 96.5, 83.1
Aromatic C, -C≡CH

3-Ethynylphenol
155.0, 129.6, 124.5, 123.0,

117.2, 116.5, 83.3, 77.4
Aromatic C, -C≡CH

4-Ethynylphenol
155.8, 134.0, 123.5, 115.8,

83.5, 76.5
Aromatic C, -C≡CH

Infrared (IR) Spectroscopy Data (KBr Pellet)
Compound Wavenumber (cm⁻¹) Assignment

2-Ethynylphenol 3300-3500 (broad) O-H stretch

3280 ≡C-H stretch

2100 C≡C stretch

1580, 1480 C=C aromatic stretch

3-Ethynylphenol 3300-3500 (broad) O-H stretch

3290 ≡C-H stretch

2105 C≡C stretch

1590, 1470 C=C aromatic stretch

4-Ethynylphenol 3300-3500 (broad) O-H stretch

3295 ≡C-H stretch

2110 C≡C stretch

1600, 1500 C=C aromatic stretch

Mass Spectrometry Data (Electron Ionization - EI)
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Compound Major Fragment Ions (m/z) Interpretation

2-Ethynylphenol[1] 118 (M⁺), 90, 64
Molecular ion, [M-CO]⁺,

[C₅H₄]⁺

3-Ethynylphenol 118 (M⁺), 90, 63
Molecular ion, [M-CO]⁺,

[C₅H₃]⁺

4-Ethynylphenol 118 (M⁺), 90, 63
Molecular ion, [M-CO]⁺,

[C₅H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide. Specific parameters may need to be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the ethynylphenol isomer in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard (0.03% v/v).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 3-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument,

typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the

spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g.,

1024 or more) are generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a

small amount of the solid ethynylphenol isomer (approximately 1-2 mg) with about 100-200

mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the ethynylphenol isomer into the mass

spectrometer via a direct insertion probe or by gas chromatography (GC) for volatile

samples.

Ionization and Analysis: Use electron ionization (EI) at a standard energy of 70 eV. The

resulting ions are then separated by a mass analyzer (e.g., a quadrupole or time-of-flight)

and detected to generate the mass spectrum.

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

ethynylphenol isomers.
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Workflow for Spectroscopic Comparison of Ethynylphenol Isomers

Isomer Samples

Spectroscopic Techniques

Data Acquisition & Analysis

Comparative Analysis

2-Ethynylphenol

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

3-Ethynylphenol 4-Ethynylphenol

Chemical Shifts,
Coupling Constants Vibrational Frequencies Mass-to-Charge Ratios,

Fragmentation Patterns Absorption Maxima

Tabular & Visual Comparison
of Spectroscopic Data

Isomer Identification &
Structural Confirmation

Click to download full resolution via product page

Caption: Logical workflow for the comparative spectroscopic analysis of ethynylphenol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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